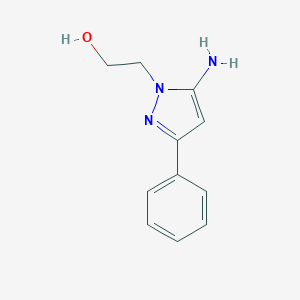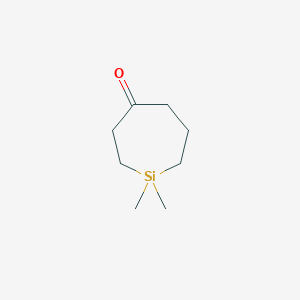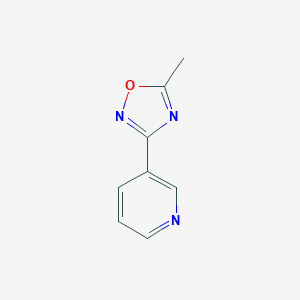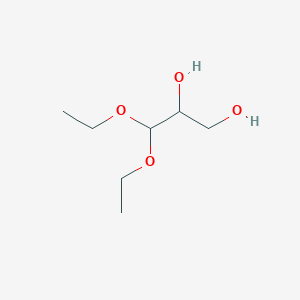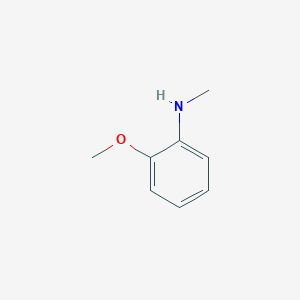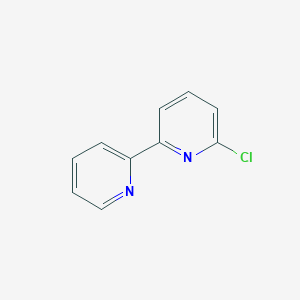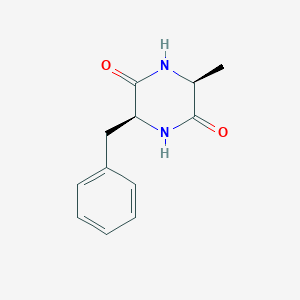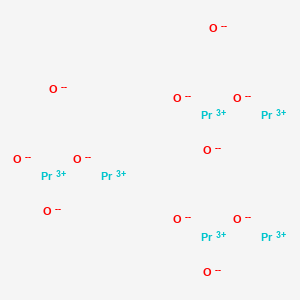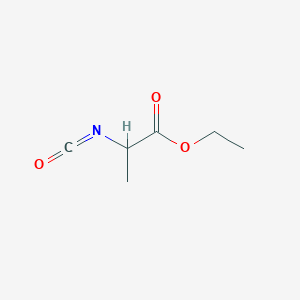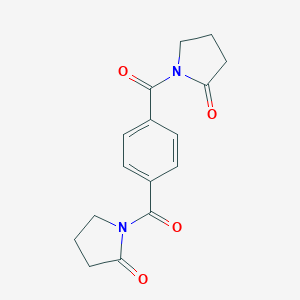
Benzoyl-1,4-dipyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoyl-1,4-dipyrrolidinone, also known as BDP, is a synthetic compound that belongs to the class of dipyrrolidinone derivatives. It is widely used in scientific research due to its unique chemical properties and potential applications.
Mecanismo De Acción
Benzoyl-1,4-dipyrrolidinone has been shown to have a unique mechanism of action, which involves the formation of a complex with metal ions such as copper and zinc. This complex can then bind to DNA, leading to the inhibition of DNA synthesis and cell growth. Benzoyl-1,4-dipyrrolidinone has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic applications.
Efectos Bioquímicos Y Fisiológicos
Benzoyl-1,4-dipyrrolidinone has been shown to have a number of biochemical and physiological effects, including the ability to inhibit the growth of cancer cells, reduce oxidative stress, and improve cognitive function. Benzoyl-1,4-dipyrrolidinone has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as arthritis and asthma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Benzoyl-1,4-dipyrrolidinone in lab experiments is its unique chemical properties, which make it a useful tool for a wide range of applications. However, Benzoyl-1,4-dipyrrolidinone also has some limitations, including its relatively high cost and limited availability in some regions.
Direcciones Futuras
There are many potential future directions for research involving Benzoyl-1,4-dipyrrolidinone, including the development of new drugs for the treatment of cancer and other diseases, the use of Benzoyl-1,4-dipyrrolidinone as a fluorescent probe for detecting metal ions in biological systems, and the investigation of Benzoyl-1,4-dipyrrolidinone's potential role in regulating gene expression. Further research is also needed to fully understand the biochemical and physiological effects of Benzoyl-1,4-dipyrrolidinone and its potential applications in various fields of science and medicine.
Conclusion
In conclusion, Benzoyl-1,4-dipyrrolidinone is a unique and versatile compound that has many potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Benzoyl-1,4-dipyrrolidinone and its role in various fields of science and medicine.
Métodos De Síntesis
Benzoyl-1,4-dipyrrolidinone can be synthesized using a variety of methods, including the reaction of 1,4-diaminobutane with benzoyl chloride, or the reaction of 1,4-diaminobutane with benzoyl isothiocyanate. The resulting product is then purified using column chromatography. Benzoyl-1,4-dipyrrolidinone has a white crystalline appearance and is soluble in polar solvents such as methanol and ethanol.
Aplicaciones Científicas De Investigación
Benzoyl-1,4-dipyrrolidinone has a wide range of applications in scientific research, including as a fluorescent probe for detecting metal ions, a chiral auxiliary in asymmetric synthesis, and a precursor for the synthesis of other compounds. Benzoyl-1,4-dipyrrolidinone has also been used in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease.
Propiedades
Número CAS |
10481-86-4 |
|---|---|
Nombre del producto |
Benzoyl-1,4-dipyrrolidinone |
Fórmula molecular |
C16H16N2O4 |
Peso molecular |
300.31 g/mol |
Nombre IUPAC |
1-[4-(2-oxopyrrolidine-1-carbonyl)benzoyl]pyrrolidin-2-one |
InChI |
InChI=1S/C16H16N2O4/c19-13-3-1-9-17(13)15(21)11-5-7-12(8-6-11)16(22)18-10-2-4-14(18)20/h5-8H,1-4,9-10H2 |
Clave InChI |
GGAVJLYKYINLJT-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1)C(=O)C2=CC=C(C=C2)C(=O)N3CCCC3=O |
SMILES canónico |
C1CC(=O)N(C1)C(=O)C2=CC=C(C=C2)C(=O)N3CCCC3=O |
Otros números CAS |
10481-86-4 |
Sinónimos |
benzoyl-1,4-dipyrrolidinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



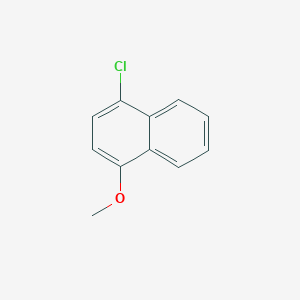
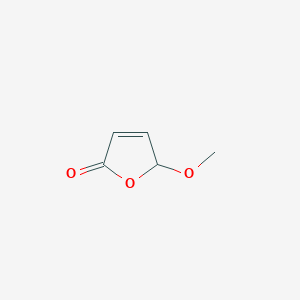
![1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine](/img/structure/B82664.png)
![5-Methylbenzo[b]thiophene](/img/structure/B82666.png)
